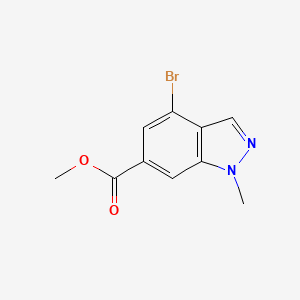

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-1-methylindazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-9-4-6(10(14)15-2)3-8(11)7(9)5-12-13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWJGTGDYFQZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC(=C2)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate

Abstract

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Indazole derivatives are known to exhibit a wide range of pharmacological activities, making efficient and regioselective synthetic routes to their analogues highly valuable.[1] This technical guide provides an in-depth, field-proven pathway for the synthesis of this target compound. We will dissect a robust, multi-step synthetic sequence, starting from a commercially available precursor. This document emphasizes the causal reasoning behind methodological choices, provides detailed, step-by-step experimental protocols, and offers visual aids to clarify the reaction workflow, ensuring scientific integrity and reproducibility for researchers in drug discovery and organic synthesis.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a multi-substituted heterocycle like this compound requires careful planning regarding the sequence of functional group installation. Our retrosynthetic analysis identifies a logical pathway that controls regiochemistry at each critical step.

The final N-methylation step is planned as the terminal transformation on the fully-functionalized indazole core. Direct alkylation of 1H-indazoles can often lead to a mixture of N-1 and N-2 substituted products.[2] However, by selecting appropriate conditions, such as using sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) as the base, high regioselectivity for the more thermodynamically stable N-1 isomer can be achieved.[3] This makes Methyl 4-bromo-1H-indazole-6-carboxylate our key penultimate intermediate.

The indazole core itself is best constructed via a reductive cyclization reaction, a classic and reliable method for forming this bicyclic system. This points to Methyl 2-bromo-4-methyl-5-nitrobenzoate as the direct precursor, wherein the reduction of the nitro group to an amine prompts an intramolecular condensation to form the pyrazole ring fused to the benzene core.

The precursor, in turn, can be assembled from a simpler aromatic system. Methyl 4-methyl-3-nitrobenzoate is an ideal starting point. Aromatic bromination at this stage is directed by the existing substituents. The methyl group is ortho-, para-directing, while the nitro and ester groups are meta-directing. Their combined influence strongly favors the introduction of bromine at the C2 position, ortho to the methyl group and meta to the nitro group, thus ensuring the desired regiochemical outcome. This strategic, step-wise approach forms the foundation of our synthetic protocol.

Below is a diagram illustrating the proposed forward synthesis workflow.

Caption: Forward synthesis workflow diagram.

Detailed Synthesis Pathway and Mechanistic Rationale

Step 1: Regioselective Bromination of Methyl 4-methyl-3-nitrobenzoate

The initial step involves the electrophilic aromatic substitution to install the bromine atom at the C4 position of the future indazole ring.

-

Reaction: Methyl 4-methyl-3-nitrobenzoate → Methyl 2-bromo-4-methyl-5-nitrobenzoate

-

Reagents: N-Bromosuccinimide (NBS), concentrated Sulfuric Acid (H₂SO₄)

-

Rationale: The choice of N-Bromosuccinimide and sulfuric acid provides a potent source of the electrophile Br⁺. The regiochemical outcome is dictated by the directing effects of the substituents on the ring. The methyl group (-CH₃) is an activating, ortho/para-director, while the ester (-COOCH₃) and nitro (-NO₂) groups are deactivating, meta-directors. The position ortho to the methyl group (C2) is the most sterically accessible and electronically favorable position for bromination, leading to the desired product with high selectivity.

Step 2: Reductive Cyclization to Form the Indazole Core

This key step constructs the heterocyclic indazole ring system through an intramolecular reaction.

-

Reaction: Methyl 2-bromo-4-methyl-5-nitrobenzoate → Methyl 4-bromo-1H-indazole-6-carboxylate

-

Reagents: Iron (Fe) powder, Acetic Acid (CH₃COOH)

-

Rationale: The reduction of the nitro group to an amine is the critical trigger for this transformation. Iron powder in acetic acid is a classic, cost-effective, and highly efficient reagent system for this purpose. Upon formation, the nascent aniline intermediate is perfectly positioned to undergo an intramolecular nucleophilic attack on the carbonyl of the methyl ester, followed by dehydration, to form the fused pyrazole ring. While other reducing agents like tin(II) chloride or catalytic hydrogenation could be used, the Fe/AcOH system is robust and avoids potential dehalogenation that can sometimes occur with catalytic hydrogenation.[4]

Step 3: Regioselective N-1 Methylation

The final step is the alkylation of the indazole nitrogen. Controlling the site of alkylation (N-1 vs. N-2) is paramount.

-

Reaction: Methyl 4-bromo-1H-indazole-6-carboxylate → this compound

-

Reagents: Sodium Hydride (NaH), Methyl Iodide (CH₃I), in Tetrahydrofuran (THF)

-

Rationale: The indazole N-H proton is acidic and can be removed by a strong base. Sodium hydride is an effective, non-nucleophilic base for this deprotonation, forming the indazolide anion. The subsequent alkylation with methyl iodide proceeds via an Sₙ2 reaction. The use of NaH in an aprotic solvent like THF has been shown to strongly favor alkylation at the N-1 position.[3] This selectivity is attributed to a combination of steric hindrance at the N-2 position and the thermodynamic stability of the resulting N-1 substituted product.[3] Cesium carbonate is an alternative base that also promotes N-1 alkylation.[2]

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity |

| Methyl 4-methyl-3-nitrobenzoate | Sigma-Aldrich | ≥98% |

| N-Bromosuccinimide (NBS) | Acros Organics | 99% |

| Sulfuric Acid (H₂SO₄) | Fisher Scientific | 98% |

| Iron Powder (Fe) | Alfa Aesar | -325 mesh, 99% |

| Glacial Acetic Acid (CH₃COOH) | J.T. Baker | 99.7% |

| Sodium Hydride (NaH) | Sigma-Aldrich | 60% dispersion in mineral oil |

| Methyl Iodide (CH₃I) | Sigma-Aldrich | 99.5% |

| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | ≥99.9% |

| Ethyl Acetate (EtOAc) | VWR Chemicals | ACS Grade |

| Hexanes | VWR Chemicals | ACS Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) | LabChem | Solution |

| Brine | LabChem | Solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | Certified ACS |

Protocol 1: Synthesis of Methyl 2-bromo-4-methyl-5-nitrobenzoate

-

To a stirred solution of methyl 4-methyl-3-nitrobenzoate (1.0 eq) in concentrated sulfuric acid (5 mL per gram of starting material) at 0 °C, add N-Bromosuccinimide (1.1 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc in hexanes).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (gradient elution, 5-15% EtOAc in hexanes) to yield the title compound as a pale yellow solid.

Protocol 2: Synthesis of Methyl 4-bromo-1H-indazole-6-carboxylate

-

Create a suspension of iron powder (5.0 eq) in glacial acetic acid (10 mL per gram of nitro-compound) in a round-bottom flask equipped with a reflux condenser.

-

Heat the suspension to 80 °C.

-

Add a solution of Methyl 2-bromo-4-methyl-5-nitrobenzoate (1.0 eq) in glacial acetic acid dropwise to the heated iron suspension. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to 110 °C and maintain for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Dissolve the residue in ethyl acetate and wash thoroughly with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the crude product, which can often be used in the next step without further purification.

Protocol 3: Synthesis of this compound

-

To a suspension of sodium hydride (60% dispersion in oil, 1.5 eq) in anhydrous THF (10 mL per gram of indazole) under an inert nitrogen atmosphere at 0 °C, add a solution of Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Monitor the reaction by TLC (Eluent: 30% EtOAc in hexanes).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product into ethyl acetate. Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (gradient elution, 10-30% EtOAc in hexanes) to provide the final product, this compound, as a white to off-white solid.

Conclusion

The synthetic pathway detailed in this guide represents a logical, efficient, and reproducible method for the preparation of this compound. By leveraging well-established, regioselective transformations—electrophilic bromination, reductive cyclization, and N-1 selective alkylation—this protocol provides a reliable route to a valuable building block for drug discovery and development. The emphasis on mechanistic understanding and detailed experimental procedures is intended to empower researchers to successfully implement and adapt this synthesis for their specific research needs.

References

- RSC Publishing. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.

- ChemicalBook. (n.d.). METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE.

- National Institutes of Health. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC.

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.

- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

- National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

Physicochemical properties of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties, synthesis, and characterization of this compound. Direct experimental data for this specific molecule is limited in public literature; therefore, this document establishes a predictive framework based on established chemical principles and data from structurally analogous indazole derivatives. Detailed experimental protocols for synthesis and characterization are provided to serve as a practical resource for researchers. This guide is intended to be a foundational document for scientists working with or considering this compound in medicinal chemistry and drug discovery.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique aromatic bicyclic structure allows it to act as a versatile pharmacophore, capable of engaging with a variety of biological targets through hydrogen bonding, pi-stacking, and hydrophobic interactions. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

The subject of this guide, this compound, is a functionalized indazole with specific substitution patterns that offer multiple avenues for further chemical modification. The bromine atom at the C4 position and the methyl ester at the C6 position serve as key synthetic handles for creating diverse chemical libraries for structure-activity relationship (SAR) studies. The N1-methylation distinguishes it from NH-indazoles, which can influence its metabolic stability and binding orientation within target proteins.

Predicted Physicochemical Properties

| Property | Predicted Value / Information | Rationale / Comparative Data Source |

| Molecular Formula | C₁₀H₉BrN₂O₂ | Based on chemical structure. |

| Molecular Weight | 269.10 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white or pale yellow solid | Typical appearance for crystalline organic compounds of this class.[2] |

| Melting Point (°C) | 160 - 180 (estimated) | Based on related bromo-indazole structures like 4-Bromo-1H-indazole (160-165 °C). N-methylation and the ester group may influence crystal lattice energy. |

| LogP (Calculated) | ~2.5 - 3.0 | The presence of the bromo and methyl groups increases lipophilicity. Similar structures like Methyl 6-bromo-1H-indazole-4-carboxylate have a calculated LogP of 2.1.[4] N-methylation will likely increase this value. |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate. Poorly soluble in water. | Indazole derivatives generally exhibit good solubility in common organic solvents used for biological screening and synthesis.[2] |

| pKa | ~1-2 (indazole nitrogen) | The indazole ring is weakly basic. N-methylation removes the acidic NH proton found in related compounds. |

Synthesis and Purification

A plausible synthetic route to this compound can be designed based on established methods for indazole synthesis. The following workflow outlines a multi-step pathway starting from commercially available materials.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Nitration of 3-Bromo-5-methylbenzoic acid

-

Cool a stirred solution of concentrated sulfuric acid to 0-5°C in an ice bath.

-

Slowly add 3-Bromo-5-methylbenzoic acid in portions, maintaining the temperature below 10°C.

-

Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin-Layer Chromatography (TLC).[5]

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter, wash with cold water until the filtrate is neutral, and dry to yield 3-Bromo-4-nitro-5-methylbenzoic acid.

Step 2: Esterification

-

Reflux a solution of 3-Bromo-4-nitro-5-methylbenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Methyl 3-bromo-4-nitro-5-methylbenzoate.

Step 3: Reductive Cyclization to form the Indazole Ring

-

To a solution of the nitro-ester in ethanol or acetic acid, add a reducing agent such as iron powder or tin(II) chloride. Alternatively, catalytic hydrogenation with hydrazine hydrate and Pd/C can be used.[5]

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Filter the hot solution to remove the metal salts and concentrate the filtrate.

-

Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate Methyl 4-bromo-1H-indazole-6-carboxylate.

Step 4: N-Methylation

-

Dissolve Methyl 4-bromo-1H-indazole-6-carboxylate in an aprotic solvent like acetone or DMF.

-

Add a base such as potassium carbonate (K₂CO₃).

-

Add methyl iodide (MeI) and stir the mixture at room temperature or with gentle heating overnight.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Filter off the base and evaporate the solvent.

-

Purify the crude product by column chromatography to yield the final product, this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods should be employed.

Characterization Workflow

Caption: Standard workflow for compound characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the N-methyl group (~4.0 ppm), a singlet for the ester methyl group (~3.9 ppm), and distinct aromatic protons on the indazole ring. The absence of the broad NH proton signal (often >10 ppm in 1H-indazoles) confirms N-methylation.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This will confirm the number of unique carbon atoms, including signals for the methyl groups, the ester carbonyl, and the aromatic carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound, ideally showing a single major peak.

Reactivity and Potential Applications

The functional groups on this compound make it a valuable intermediate for further synthetic elaboration.

-

Suzuki-Miyaura Cross-Coupling: The C4-bromo position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling extensive exploration of the chemical space around the indazole core.

-

Ester Hydrolysis and Amide Coupling: The methyl ester at the C6 position can be easily hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide.[3][7] This carboxylic acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate amide libraries.[7] Such modifications are a cornerstone of medicinal chemistry for improving potency, selectivity, and pharmacokinetic properties.[7]

Potential Therapeutic Applications

Given the established activities of the indazole scaffold, this compound and its derivatives are promising candidates for screening in several therapeutic areas:

-

Oncology: Many indazole-based molecules are potent kinase inhibitors targeting pathways involved in cell proliferation and angiogenesis.[1][3]

-

Anti-inflammatory Agents: Indazoles have been investigated for their ability to inhibit inflammatory pathways.

-

Antimicrobial Agents: The scaffold has been used to develop novel antibacterial and antifungal compounds.[1]

Conclusion

This compound represents a promising, albeit under-documented, building block for medicinal chemistry. This guide provides a robust framework for its synthesis, characterization, and further derivatization based on established chemical literature for analogous structures. The strategic placement of its functional groups offers significant potential for the development of novel, biologically active compounds. The protocols and predictive data herein should serve as a valuable starting point for researchers aiming to incorporate this versatile scaffold into their drug discovery programs.

References

-

Sawant, A., et al. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available at: [Link]

-

PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Available at: [Link]

-

NIH. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. Available at: [Link]

- Sapeta, K., & Kerr, M. A. (2007). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis.

-

RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. DOI: 10.1039/D0RA08598G. Available at: [Link]

-

Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. b.aun.edu.eg [b.aun.edu.eg]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

¹H and ¹³C NMR spectral data for Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Structural Elucidation of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate

Executive Summary

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral analysis for this compound, a substituted indazole derivative. Indazoles are a privileged scaffold in medicinal chemistry, valued for their diverse biological activities. This document is designed for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. We will explore the predicted spectral data based on foundational NMR principles and comparative analysis with related structures, present a self-validating protocol for experimental execution, and explain the causality behind key methodological choices, ensuring a robust and reliable characterization of the target compound.

Introduction: The Indazole Scaffold and the Imperative for Precise Characterization

The 1H-indazole ring system is a bicyclic heteroaromatic structure that is a key pharmacophore in a multitude of clinically significant therapeutic agents. Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into drugs targeting cancer, inflammation, and infectious diseases. The specific substitution pattern on the indazole core, such as the bromine atom at the C4 position, the N-methyl group at N1, and the methyl carboxylate at C6 in the title compound, critically modulates its physicochemical properties and biological activity.

Therefore, precise and unequivocal confirmation of its chemical structure is not merely a procedural step but a fundamental requirement. NMR spectroscopy provides this confirmation by mapping the chemical environment of each magnetically active nucleus (primarily ¹H and ¹³C), offering a detailed molecular fingerprint. This guide establishes a framework for acquiring and interpreting high-quality NMR data for this compound, ensuring data integrity and trustworthiness in a research and development setting.

Molecular Structure and Predicted NMR Spectral Analysis

The first step in any NMR analysis is to examine the molecule's structure to anticipate the number and type of signals. The structure of this compound, with standardized numbering for NMR assignment, is presented below.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The prediction of proton chemical shifts (δ) is based on the electronic environment of each proton. Electron-withdrawing groups (like bromine and the carboxylate) deshield nearby protons, shifting their signals downfield (to higher ppm), while electron-donating groups have the opposite effect. The spectrum is predicted in deuterated chloroform (CDCl₃), a common solvent for such compounds.[1]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H5 | ~ 8.4 - 8.2 | Singlet (s) | 1H | C5-H | This proton is situated between two electron-withdrawing groups (the C4-Br and the C6-CO₂Me), leading to significant deshielding and a downfield shift. It appears as a singlet due to the absence of adjacent protons for coupling. |

| H3 | ~ 8.1 - 7.9 | Singlet (s) | 1H | C3-H | The proton at C3 of an indazole ring typically appears around 8.1 ppm.[2] Its chemical shift is influenced by the N-methylation and the overall electronic nature of the bicyclic system. It is expected to be a sharp singlet. |

| H7 | ~ 7.8 - 7.6 | Singlet (s) | 1H | C7-H | This proton is adjacent to the electron-deficient pyrazole ring and is influenced by the C6-carboxylate group. It will appear as a singlet, lacking neighboring protons. |

| N-CH₃ | ~ 4.1 - 3.9 | Singlet (s) | 3H | N1-CH₃ | Protons on a methyl group attached to a nitrogen atom in a heteroaromatic system are deshielded and typically appear in this region. The signal will be a sharp singlet. |

| O-CH₃ | ~ 4.0 - 3.8 | Singlet (s) | 3H | O-CH₃ | The protons of the methyl ester group are also deshielded by the adjacent oxygen and carbonyl group, resulting in a singlet in this characteristic range. |

Predicted ¹³C NMR Spectrum

Carbon atoms in different chemical environments will resonate at different frequencies. Carbons attached to electronegative atoms (O, N, Br) and carbonyl carbons are significantly deshielded and appear far downfield.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Carbonyl | ~ 165 - 162 | C =O | The carbon of the methyl ester carbonyl group is highly deshielded and appears in this typical downfield region.[3] |

| C3a / C7a | ~ 142 - 138 | C 3a / C 7a | These are the bridgehead carbons of the fused ring system. Their exact assignment would require 2D NMR, but they are expected in this aromatic/heteroaromatic region. |

| C3 | ~ 135 - 132 | C 3 | The C3 carbon in N-substituted indazoles appears in this region.[2] |

| C5 / C6 | ~ 128 - 122 | C 5 / C 6 | These aromatic carbons are influenced by their respective substituents. The carbon bearing the carboxylate (C6) will be downfield compared to a standard benzene ring carbon. |

| C7 | ~ 122 - 118 | C 7 | This carbon is part of the benzene ring portion of the indazole. |

| C4 | ~ 115 - 110 | C 4-Br | The carbon atom directly attached to the bromine (C4) experiences a shielding effect (the "heavy atom effect"), shifting it upfield relative to other aromatic carbons. |

| O-CH₃ | ~ 53 - 51 | O-C H₃ | The methyl ester carbon is a characteristic signal in this region.[3] |

| N-CH₃ | ~ 38 - 35 | N-C H₃ | The N-methyl carbon appears upfield compared to the ester methyl due to the slightly lower electronegativity of nitrogen compared to oxygen. |

Experimental Protocol for NMR Data Acquisition

This section provides a self-validating, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra. The protocol is designed to ensure reproducibility and data integrity.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical to obtaining high-resolution spectra. The concentration must be sufficient for detection without causing line broadening.[4]

-

Protocol:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5] CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[1]

-

Ensure the sample is fully dissolved. If solid particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[5]

-

Cap the NMR tube securely and label it clearly.[6]

-

-

-

Instrument Setup and Data Acquisition:

-

Rationale: The instrument must be properly tuned and the magnetic field homogenized (shimmed) to achieve optimal resolution and sensitivity. A higher field strength (e.g., 400 MHz or greater) is preferred for better signal dispersion.[7]

-

Protocol:

-

Insert the NMR tube into the spectrometer's sample holder.

-

Lock: Establish a field-frequency lock on the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.

-

Shim: Adjust the shim coils to optimize the homogeneity of the magnetic field, aiming for a narrow and symmetrical lock signal.

-

¹H Acquisition:

-

Load standard proton acquisition parameters.

-

Set an appropriate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C Acquisition:

-

Load standard proton-decoupled carbon acquisition parameters (e.g., zgpg30).

-

A larger number of scans will be required due to the low natural abundance and sensitivity of the ¹³C nucleus.

-

Acquire the FID.

-

-

-

-

Data Processing:

-

Rationale: The raw data (FID) must be mathematically processed to generate a frequency-domain spectrum that is interpretable.[8]

-

Protocol:

-

Apply a Fourier Transform to the FID.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to ensure the baseline is flat at zero.

-

Calibration: Reference the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Reference the ¹³C spectrum by setting the CDCl₃ solvent peak to δ 77.16 ppm.[2]

-

Integration (¹H Spectrum): Integrate the area under each peak. The relative ratios of these integrals should correspond to the number of protons generating each signal.[9]

-

Peak Picking: Identify and label the chemical shift of each peak in both spectra.

-

-

Conclusion: Towards a Confirmed Structure

This technical guide provides a robust framework for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy. By combining theoretically predicted spectral data with a rigorous and self-validating experimental protocol, researchers can confidently acquire and interpret the necessary data to confirm the molecule's identity and purity. The causality-driven explanations for experimental choices and spectral assignments are intended to empower scientists to not only replicate this process but also to adapt it for the characterization of other novel indazole derivatives. The final experimental spectra, when compared against the predictions laid out in this guide, will provide the definitive structural proof required for advancing drug development programs. For absolute and unambiguous assignment, especially of the quaternary carbons, advanced 2D NMR experiments such as HSQC and HMBC are recommended as a follow-up.

References

-

NMR Guidelines for ACS Journals. American Chemical Society.[Link]

-

Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.[Link]

-

How does solvent choice effect chemical shift in NMR experiments? Reddit r/chemhelp.[Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame.[Link]

-

Experimental reporting. The Royal Society of Chemistry.[Link]

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage.[Link]

-

ACS Research Data Guidelines. American Chemical Society.[Link]

-

FT-NMR Sample Preparation Guide. MIT OpenCourseWare.[Link]

-

Chem 346 1H NMR Data Reporting Guide. University of Wisconsin-Madison.[Link]

-

Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing.[Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.[Link]

-

Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. The Hong Kong University of Science and Technology.[Link]

-

Sample Preparation. University College London.[Link]

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega.[Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.[Link]

-

¹³C NMR of indazoles. ResearchGate.[Link]

-

Supporting Information for a publication. Wiley-VCH.[Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry.[Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.[Link]

Sources

- 1. reddit.com [reddit.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. ACS Research Data Guidelines [researcher-resources.acs.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-Depth Technical Guide to the Solubility of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate in Common Laboratory Solvents

Foreword

In the landscape of modern drug discovery and chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that influences everything from reaction kinetics to bioavailability. This guide is dedicated to elucidating the solubility profile of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate, a substituted indazole derivative. While indazoles are a well-known class of nitrogen-containing heterocyclic compounds with significant therapeutic potential, specific experimental data for this particular molecule is not widely available.[1]

Therefore, this document serves a dual purpose: it provides a theoretical framework for predicting the solubility of this compound based on its structural attributes and offers a detailed, field-proven experimental workflow for researchers to determine its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing novel compounds.

Physicochemical Characterization and Solubility Prediction

To understand the solubility of a compound, we must first understand its structure. The principle of "like dissolves like" is the cornerstone of solubility prediction, meaning that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[2]

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₉BrN₂O₂

-

Molecular Weight: 269.10 g/mol (Calculated)

The structure of this compound contains several key features that will govern its solubility:

-

Aromatic Indazole Core: The fused bicyclic aromatic system is largely nonpolar and hydrophobic.

-

Methyl Ester Group (-COOCH₃): This group introduces polarity and can act as a hydrogen bond acceptor.

-

Bromo Substituent (-Br): The bromine atom adds to the molecular weight and is moderately electron-withdrawing, but it does not significantly contribute to polarity or hydrogen bonding.

-

N-Methyl Group (-NCH₃): The methylation at the N1 position of the indazole ring prevents this nitrogen from acting as a hydrogen bond donor, which would be possible in an unsubstituted indazole. This is a crucial distinction from related compounds like Methyl 6-bromo-1H-indazole-4-carboxylate.[3]

Based on this structure, we can predict that this compound will be a crystalline solid with limited solubility in water and other highly polar protic solvents. Its solubility is expected to be higher in solvents of intermediate polarity and those that can effectively interact with the ester group.

Strategic Selection of Solvents for Solubility Screening

A well-designed solubility study employs a diverse set of solvents that span a range of polarities and hydrogen bonding capabilities. The choice of solvents is critical for building a comprehensive solubility profile.[4][5][6] The following is a recommended list of solvents for screening, categorized by their properties:

| Solvent Category | Solvent | Rationale for Inclusion |

| Polar Protic | Water | Establishes aqueous solubility, a key parameter for many biological and pharmaceutical applications. |

| Methanol | A polar protic solvent capable of hydrogen bonding; often a good starting point for dissolving polar organic compounds. | |

| Ethanol | Slightly less polar than methanol, providing a point of comparison within the alcohol series. | |

| Polar Aprotic | Acetone | A common polar aprotic solvent that can dissolve a wide range of organic compounds. |

| Acetonitrile | Another widely used polar aprotic solvent, often used in chromatography. | |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent known for its ability to dissolve many poorly soluble compounds.[7][8] | |

| Dichloromethane (DCM) | A solvent of intermediate polarity, effective for many organic compounds. | |

| Nonpolar | Toluene | A nonpolar aromatic solvent, useful for assessing solubility in hydrocarbon-like environments. |

| Hexane | A classic nonpolar solvent, representing the lower end of the polarity spectrum. |

The logical flow for selecting these solvents is based on systematically probing the compound's interactions with different solvent environments.

Caption: Logic for Solvent Selection in Solubility Screening.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound. It is essential to perform these experiments at a controlled temperature, as solubility is temperature-dependent.[9][10]

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility profile.

Materials:

-

This compound

-

Small test tubes or vials

-

Selected solvents

-

Vortex mixer

Procedure:

-

Place approximately 1-2 mg of the compound into a clean, dry test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.

-

After each addition, cap the test tube and vortex vigorously for 30-60 seconds.[11]

-

Visually inspect the solution against a dark background to see if the solid has dissolved.

-

Record the results using qualitative descriptors, as outlined in the table below.

Qualitative Solubility Classification:

| Descriptor | Observation |

| Very Soluble | Dissolves quickly and completely in a small volume. |

| Soluble | Dissolves completely upon mixing. |

| Sparingly Soluble | A portion of the compound dissolves. |

| Insoluble | No visible dissolution of the solid. |

Quantitative Solubility Determination: The Isothermal Equilibrium Method

This method provides a precise measurement of solubility in units such as mg/mL or mol/L. It is based on creating a saturated solution and then measuring the concentration of the dissolved solute.[12]

Workflow for Quantitative Solubility Determination:

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent. Ensure there is visible undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Prepare a calibration curve using standard solutions of the compound at known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by taking into account the dilution factor.

-

Data Presentation and Interpretation

The results of the quantitative solubility study should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of Quantitative Solubility Data (Example Format):

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 25 | Experimental Data | Calculated Data |

| Methanol | Polar Protic | 25 | Experimental Data | Calculated Data |

| Ethanol | Polar Protic | 25 | Experimental Data | Calculated Data |

| Acetone | Polar Aprotic | 25 | Experimental Data | Calculated Data |

| Acetonitrile | Polar Aprotic | 25 | Experimental Data | Calculated Data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Data | Calculated Data |

| Dichloromethane (DCM) | Intermediate Polarity | 25 | Experimental Data | Calculated Data |

| Toluene | Nonpolar | 25 | Experimental Data | Calculated Data |

| Hexane | Nonpolar | 25 | Experimental Data | Calculated Data |

Interpretation of Results:

The solubility data will provide valuable insights into the intermolecular forces at play. High solubility in solvents like DCM and acetone would suggest that dipole-dipole interactions are significant. Good solubility in DMSO would indicate that the compound's polarity is a key factor. Conversely, low solubility in water and hexane would confirm the predicted limited solubility in highly polar protic and nonpolar environments, respectively.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with care, following standard laboratory safety procedures for novel chemical compounds. Related bromo-indazole compounds are classified as acute toxicants and skin/eye irritants.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Solvent Safety: Adhere to the specific safety guidelines for each solvent used in the study.

Conclusion

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the reliable solubility data necessary for advancing their work in drug discovery, process chemistry, and other scientific endeavors. The methodologies outlined herein are designed to be both scientifically sound and practically applicable in a standard laboratory setting.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2015). Pharmaceutical Technology. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). McMaster University. Retrieved from [Link]

-

Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2022). PubMed Central. Retrieved from [Link]

-

A Simple Method for Determination of Solubility in the First-Year Laboratory. (1988). Journal of Chemical Education. Retrieved from [Link]

-

Solvent selection for pharmaceuticals. (2015). ResearchGate. Retrieved from [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

-

New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). National Institutes of Health. Retrieved from [Link]

-

How do you read solubility curves? (2022). Quora. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). YouTube. Retrieved from [Link]

-

methyl 6-bromo-1H-indazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Interpreting Solubility Curves. (n.d.). Fvs. Retrieved from [Link]

-

Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (2020). ResearchGate. Retrieved from [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. quora.com [quora.com]

- 10. fvs.com.py [fvs.com.py]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. benchchem.com [benchchem.com]

Thermal stability and degradation of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate

An In-Depth Technical Guide to the Thermal Stability and Degradation of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1][2] Understanding the thermal stability and degradation profile of such molecules is a cornerstone of drug development, directly impacting drug substance purity, formulation stability, storage conditions, and regulatory compliance.[3][4] This technical guide provides a comprehensive framework for evaluating the intrinsic stability of this compound. In the absence of extensive direct literature on this specific molecule, this document synthesizes established principles from forced degradation studies, analytical chemistry, and the known behavior of related indazole and ester-containing compounds. We present detailed protocols for thermal analysis, a systematic approach to forced degradation studies as mandated by ICH guidelines, and a discussion of probable degradation pathways.[5]

Introduction and Structural Assessment

The indazole nucleus is a privileged bicyclic heteroaromatic system that is often considered a bioisostere of indole.[6] Its derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors in oncology.[2] this compound incorporates several functional groups that define its chemical reactivity and potential stability liabilities. A proactive assessment of these features is crucial for anticipating degradation behavior.

-

1H-Indazole Core: The N-methylated indazole ring is an aromatic system, which generally confers a high degree of thermal stability. The 1H-tautomer is thermodynamically favored over the 2H-indazole form.[1][2] However, like other nitrogen-containing heterocycles, it can be susceptible to oxidation under stress conditions.[7]

-

Bromo Substituent: The bromine atom at the C4 position is an electron-withdrawing group that influences the electronic properties of the aromatic system. Carbon-bromine bonds can be susceptible to photolytic cleavage.

-

Methyl Ester Group: The ester functional group at the C6 position is the most probable site of hydrolytic instability. It is susceptible to cleavage under both acidic and basic conditions, a reaction that can be significantly accelerated by heat.

A thorough understanding of these structural components allows for the design of a targeted stability testing program.

Thermal Analysis: TGA and DSC

Thermal analysis techniques provide quantitative data on the physical and chemical changes that occur upon heating. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental first steps in characterizing the intrinsic thermal stability of a new chemical entity.

Rationale for Thermal Analysis

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which the compound begins to decompose and to quantify mass loss events. For a pure, non-hydrated, and non-solvated compound, a single-step weight loss is indicative of thermal decomposition.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to identify the melting point (an indicator of purity), polymorphic transitions, and the enthalpy of decomposition, providing a comprehensive thermal profile.[9]

Experimental Protocols

Protocol 2.2.1: Thermogravimetric Analysis (TGA)

-

Instrument: Calibrated Thermogravimetric Analyzer.

-

Sample: Accurately weigh 3-5 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.

-

Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Td), defined as the temperature at which 5% weight loss occurs.[10]

Protocol 2.2.2: Differential Scanning Calorimetry (DSC)

-

Instrument: Calibrated Differential Scanning Calorimeter.

-

Sample: Accurately weigh 1-3 mg of the compound into a non-hermetic aluminum pan and crimp the lid. Prepare an empty, sealed pan as a reference.

-

Atmosphere: Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to a temperature just beyond the decomposition event observed in TGA (e.g., 350°C) at a heating rate of 10°C/min.

-

Data Analysis: Plot the heat flow (mW) versus temperature. Identify the endothermic peak corresponding to the melting point (Tm) and any exothermic peaks indicative of decomposition.

Anticipated Data Summary

The following table presents a template for summarizing the key data points obtained from TGA and DSC analysis.

| Parameter | Description | Expected Value |

| Melting Point (Tm) | Temperature at the peak of the melting endotherm. | Sharp peak indicative of a crystalline solid. |

| Enthalpy of Fusion (ΔHf) | Energy required for melting. | Quantitative value (J/g). |

| Decomposition Onset (Td) | Temperature at 5% weight loss (TGA). | > 200°C (typical for stable aromatic heterocycles). |

| Decomposition Event (DSC) | Presence of exothermic peak(s) following melting. | May show a sharp or broad exotherm. |

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement (ICH Q1A) designed to deliberately degrade a sample under conditions more severe than accelerated stability testing.[5] The primary objectives are to identify likely degradation products, elucidate degradation pathways, and establish the specificity of a stability-indicating analytical method.[4]

Experimental Workflow

The workflow involves subjecting the compound, in both solid and solution states, to various stress conditions. A stability-indicating HPLC method is used to quantify the parent compound and detect the formation of degradation products.

Caption: Workflow for forced degradation studies.

Detailed Stress Protocols

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as acetonitrile:water (50:50 v/v).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 24, and 48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[11]

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at shorter intervals (e.g., 0.5, 1, 2, 4 hours) due to the expected lability of the ester. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[11]

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at 6, 24, and 48 hours.[11]

-

Thermal Degradation (Solution): Incubate the stock solution at 80°C. Withdraw aliquots at 24, 48, and 72 hours.

-

Thermal Degradation (Solid): Store a known quantity of the solid compound in an oven at 80°C.[11] At each time point (e.g., 1, 3, 7 days), dissolve a sample to the target concentration for analysis.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to light within a photostability chamber that complies with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.[5][11]

Proposed Degradation Pathways

Based on the chemical structure, the following degradation pathways are proposed. The primary goal of the forced degradation study is to generate and identify these products to confirm the mechanisms.

Caption: Proposed degradation pathways for the target compound.

-

Pathway A: Ester Hydrolysis: This is the most anticipated degradation pathway, especially under basic and acidic conditions. The methyl ester will be hydrolyzed to the corresponding carboxylic acid, 4-bromo-1-methyl-1H-indazole-6-carboxylic acid .

-

Pathway B: Oxidation: The electron-rich indazole ring system, particularly the pyrazole nitrogen, could be susceptible to oxidation by hydrogen peroxide, potentially forming an N-oxide derivative .[7]

-

Pathway C: Photodegradation: Aromatic bromides can undergo photolytic C-Br bond cleavage. This could lead to a debrominated product, Methyl 1-methyl-1H-indazole-6-carboxylate .

Stability-Indicating Analytical Method

A validated stability-indicating method (SIM) is essential for separating and quantifying the parent drug in the presence of its degradation products, impurities, and excipients. A reverse-phase high-performance liquid chromatography (HPLC) method coupled with UV and mass spectrometry (MS) detectors is the industry standard.

Protocol 5.1: HPLC-UV/MS Method Development

-

Instrumentation: HPLC system with a diode array detector (DAD) and a mass spectrometer (e.g., single quadrupole or TOF).

-

Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

Start with a low percentage of Mobile Phase B (e.g., 10%).

-

Run a linear gradient to a high percentage of Mobile Phase B (e.g., 95%) over 20-30 minutes.

-

Hold at high organic content to elute any non-polar components.

-

Return to initial conditions and re-equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection:

-

UV/DAD: Monitor at multiple wavelengths, including the absorbance maximum (λmax) of the parent compound and across a broader range (e.g., 210-400 nm) to detect degradants that may have different chromophores.

-

MS: Use electrospray ionization (ESI) in positive mode to confirm the mass of the parent peak and to obtain the molecular weights of any new peaks that appear in the stressed samples. This data is critical for identifying degradation products and confirming the proposed pathways.

-

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key validation step for a SIM is to demonstrate baseline resolution between the parent compound and all significant degradation products.

Conclusion

The thermal stability and degradation profile of this compound can be systematically and robustly characterized through a combination of thermoanalytical techniques and a comprehensive forced degradation study. While the N-methylated bromo-indazole core is expected to be thermally stable, the methyl ester functionality presents a clear and predictable liability for hydrolysis. Potential oxidative and photolytic pathways must also be investigated to build a complete stability profile. The protocols and methodologies outlined in this guide provide a scientifically rigorous framework for researchers to generate the critical data needed to understand the intrinsic stability of this molecule, enabling the development of stable formulations and ensuring the quality, safety, and efficacy of future drug products.

References

- Gupta, A., Rawat, S., & Singh, S. (2014). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PubMed.

- Orozco Guareño, E., et al. (2019). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. Journal of Thermal Analysis and Calorimetry.

- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.

- ResearchGate. (n.d.). Synthesis of indazole-based fluorophores.

- BLD Pharm. (n.d.).

- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the imidazole derivatives.

- Prajapati, P. M., & Bodiwala, K. B. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- T, K. A., & P, S. J. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.

- Shinde, S. L., et al. (2016).

- N/A. (2022).

- ChemScene. (n.d.).

- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- N/A. (n.d.).

- Lopez, M. M., & Makhatadze, G. I. (2002). Differential scanning calorimetry. Methods in Molecular Biology.

- Echemi. (n.d.).

- N/A. (2024). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. RGUHS Journal of Pharmaceutical Sciences.

- Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.

- FINETECH INDUSTRY LIMITED. (n.d.). Methyl 4-bromo-6-(1H)

- INDOFINE Chemical Company. (n.d.). METHYL 4-BROMO-6-(1H)

- Ye, L., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. BenchChem.

- N/A. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- PubChem. (n.d.).

- BenchChem. (n.d.). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. BenchChem.

- N/A. (2009). A combined approach of differential scanning calorimetry and hot-stage microscopy with image analysis in the investigation of sulfathiazole polymorphism.

- CymitQuimica. (n.d.).

- N/A. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (n.d.). 6-BROMO-4-METHYL-3-(1H)INDAZOLE CARBOXYLIC ACID Property. ChemicalBook.

- Sigma-Aldrich. (n.d.). 6-Bromo-1-methyl-1H-indazole. Sigma-Aldrich.

Sources

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpp.com [ijrpp.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Literature review of 4-bromo-1-methyl-indazole scaffolds in medicinal chemistry

An In-depth Technical Guide to the 4-bromo-1-methyl-indazole Scaffold in Medicinal Chemistry

Abstract

The indazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and structural features allow for versatile interactions with a range of biological targets, making it a focal point of drug discovery efforts. This technical guide provides an in-depth exploration of the 4-bromo-1-methyl-1H-indazole scaffold, a key intermediate that offers a strategic handle for synthetic diversification. We will dissect the synthesis of the core structure, explore key functionalization strategies, and survey its extensive applications in medicinal chemistry, with a particular focus on the development of kinase inhibitors and other targeted therapies. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this powerful scaffold for therapeutic innovation.

Introduction: The Indazole Scaffold in Modern Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, constituting a significant portion of FDA-approved drugs. Among these, the indazole ring system—a bicyclic structure composed of fused benzene and pyrazole rings—has garnered immense attention. The indazole core is considered a "privileged" scaffold because its derivatives have been shown to bind to a wide variety of biological targets with high affinity. Several approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, feature this core structure, underscoring its therapeutic relevance.

The 4-bromo-1-methyl-1H-indazole variant is a particularly valuable intermediate. The methyl group at the N1 position often enhances metabolic stability and modulates solubility, while the bromine atom at the C4 position serves as a versatile synthetic handle. This bromine is strategically positioned for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

Synthesis of the 4-bromo-1-methyl-indazole Core

The most direct and common method for synthesizing the 4-bromo-1-methyl-1H-indazole core is the N-methylation of commercially available 4-bromo-1H-indazole. This reaction must be carefully controlled to manage the regioselectivity between the N1 and N2 positions of the indazole ring.

Causality Behind Experimental Choices

-

Base: A mild base such as potassium carbonate (K₂CO₃) is typically used. Its role is to deprotonate the N-H of the indazole, generating the indazolide anion, which is a more potent nucleophile for the subsequent alkylation step.

-

Solvent: Polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are preferred. They effectively dissolve the reactants and the base without participating in the reaction, facilitating the Sₙ2 reaction mechanism.

-

Alkylating Agent: Iodomethane (CH₃I) is a highly effective methylating agent due to the excellent leaving group ability of the iodide ion.

-

Regioselectivity: The N-methylation of indazoles can yield both N1 and N2 isomers. The N1-substituted product is generally the thermodynamically more stable and major product. The reaction conditions, including temperature and solvent, can influence the ratio of N1 to N2 isomers. Purification via silica gel column chromatography is almost always necessary to separate the desired N1 isomer from the N2 byproduct.

Detailed Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-indazole

-

Reaction Setup: To a solution of 4-bromo-1H-indazole (1.0 eq.) in acetone (10-15 mL per gram of starting material), add potassium carbonate (3.0 eq.).

-

Stirring: Stir the resulting suspension at room temperature for 30 minutes to allow for the formation of the indazolide salt.

-

Addition of Methylating Agent: Slowly add iodomethane (1.5 eq.) to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 3-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and remove the acetone by evaporation under reduced pressure.

-

Extraction: Dissolve the remaining residue in ethyl acetate and wash with saturated saline (3x). This removes the inorganic salts (like KI and excess K₂CO₃).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/cyclohexane, 1:2) to separate the N1 and N2 isomers. The desired 4-bromo-1-methyl-1H-indazole (N1 isomer) is typically the less polar compound and will have a higher Rf value on TLC.

Key Functionalization Strategies

The 4-bromo-1-methyl-indazole scaffold is primed for diversification. The bromine atom is the primary site for modification via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, and alkyl groups.

Workflow for Scaffold Diversification

The general workflow for creating a library of compounds based on the 4-bromo-1-methyl-indazole scaffold involves a series of well-established palladium-catalyzed reactions.

Caption: General workflow for the diversification of the 4-bromo-1-methyl-indazole scaffold.

Key Coupling Reactions

-

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds. It couples the 4-bromo-indazole with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base. This reaction is highly tolerant of various functional groups, making it ideal for late-stage diversification in a synthesis campaign.[1][2][3]

-

Buchwald-Hartwig Amination: This reaction is the go-to method for forming carbon-nitrogen bonds.[4][5] It allows for the coupling of the 4-bromo-indazole with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. This is crucial for introducing functionalities that can serve as key hydrogen bond donors or acceptors for target engagement.

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the 4-bromo-indazole and a terminal alkyne. The resulting alkynyl-indazoles can be valuable final products or can serve as intermediates for further transformations, such as click chemistry or reduction to other functionalities.

Medicinal Chemistry Applications & Biological Targets

The true value of the 4-bromo-1-methyl-indazole scaffold lies in its broad applicability across numerous therapeutic areas. Derivatives have shown potent activity against a host of important biological targets.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology, and the indazole scaffold is a well-established "hinge-binder" that mimics the adenine moiety of ATP. The N1-methyl-indazole core can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The substituent introduced at the C4-position via cross-coupling can then be used to target other regions of the ATP-binding pocket to achieve potency and selectivity.

-

VEGFR/PDGFR Inhibitors: Pazopanib and Axitinib are prime examples of indazole-based multi-kinase inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR), which are crucial for tumor angiogenesis.

-

Aurora Kinase Inhibitors: Aurora kinases are critical for cell cycle regulation, and their inhibition is a validated anti-cancer strategy. Indazole derivatives have been successfully designed as potent inhibitors of Aurora kinases.

-

FGFR Inhibitors: Fibroblast Growth Factor Receptors (FGFRs) are another family of receptor tyrosine kinases implicated in cancer. Structure-based design has led to the development of potent indazole-based FGFR inhibitors.

Other Therapeutic Areas

Beyond kinase inhibition, this scaffold has been successfully employed to develop agents for a variety of other targets:

-

Anticancer Agents (General): Many indazole derivatives exhibit potent antiproliferative activity against various cancer cell lines through diverse mechanisms, including the induction of apoptosis.

-

Neuroprotective Agents: Certain indazole derivatives have been investigated for their neuroprotective effects, potentially through the inhibition of specific kinases involved in neuronal cell death pathways.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-bromo-1-methyl-indazole scaffold has yielded critical insights into the structural requirements for biological activity.

-

The N1-Methyl Group: The methyl group at the N1 position generally provides a good balance of potency and drug-like properties. It blocks a potential site of metabolism and eliminates a hydrogen bond donor, which can improve cell permeability.

-

The C4-Substituent: This is the primary point of diversification and is crucial for determining target specificity and potency.

-

For kinase inhibitors, a flat aromatic or heteroaromatic ring introduced via Suzuki coupling can engage in favorable π-stacking interactions within the ATP-binding site.

-